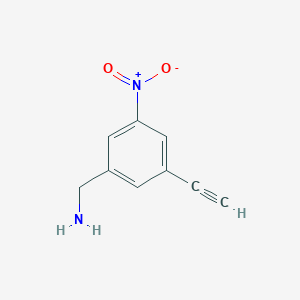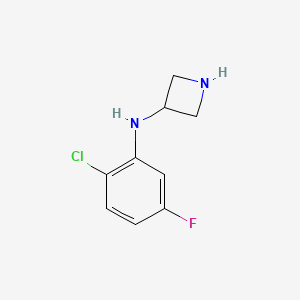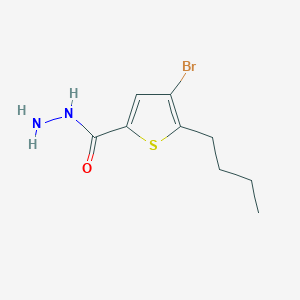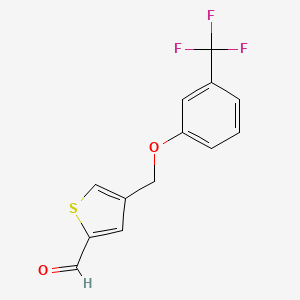
Vemurafenib-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vemurafenib-d7 is a deuterium-labeled derivative of Vemurafenib, a first-in-class, selective inhibitor of the B-RAF kinase. Vemurafenib is primarily used in the treatment of late-stage melanoma, particularly in patients with the BRAF V600E mutation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Vemurafenib, providing insights into its behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vemurafenib-d7 involves the incorporation of deuterium atoms into the Vemurafenib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize deuterium incorporation.
Purification: Using chromatographic techniques to purify the final product and ensure the desired deuterium labeling.
化学反应分析
Types of Reactions
Vemurafenib-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Vemurafenib-d7 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its pharmacokinetics and metabolism. Key applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vemurafenib.
Metabolic Pathway Analysis: Identifying metabolic intermediates and pathways.
Drug Interaction Studies: Investigating potential interactions with other drugs.
Biological Research: Studying the effects of Vemurafenib on cellular processes, such as autophagy and apoptosis.
作用机制
Vemurafenib-d7 exerts its effects by selectively inhibiting the B-RAF kinase, particularly the BRAF V600E mutant. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Vemurafenib induces cell cycle arrest and apoptosis in melanoma cells .
相似化合物的比较
Similar Compounds
Dabrafenib: Another B-RAF inhibitor used in the treatment of melanoma.
Trametinib: A MEK inhibitor often used in combination with B-RAF inhibitors.
Sorafenib: A multi-kinase inhibitor with activity against B-RAF, among other targets.
Uniqueness of Vemurafenib-d7
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows researchers to track the compound more accurately in biological systems, leading to a better understanding of its behavior and interactions.
属性
CAS 编号 |
1365986-73-7 |
|---|---|
分子式 |
C23H18ClF2N3O3S |
分子量 |
497.0 g/mol |
IUPAC 名称 |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2 |
InChI 键 |
GPXBXXGIAQBQNI-TXFBWYMTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
规范 SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)

![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)





